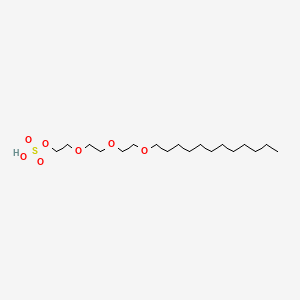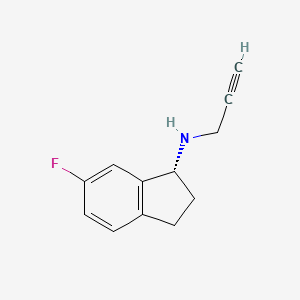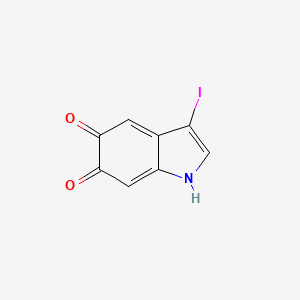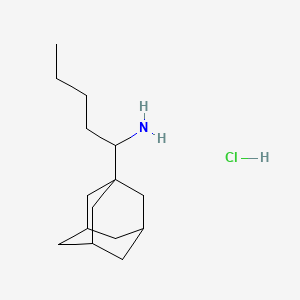
Triethylene glycol lauryl ether sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylene glycol lauryl ether sulfate is a surfactant commonly used in various industrial and consumer products. Surfactants are compounds that lower the surface tension between two substances, such as a liquid and a solid, or between two liquids. This particular surfactant is known for its excellent foaming and emulsifying properties, making it a popular ingredient in detergents, shampoos, and other personal care products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethylene glycol lauryl ether sulfate is typically synthesized through the reaction of lauryl alcohol with ethylene oxide to form triethylene glycol lauryl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where lauryl alcohol is first ethoxylated in the presence of a catalyst. The resulting triethylene glycol lauryl ether is then sulfated and neutralized to form the sulfate ester. This process is optimized for high yield and purity, ensuring the product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Triethylene glycol lauryl ether sulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Triethylene glycol lauryl ether sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a penetration enhancer in transdermal drug formulations.
Industry: Widely used in the formulation of cleaning agents, personal care products, and emulsifiers in various industrial processes
Mecanismo De Acción
The primary mechanism of action of triethylene glycol lauryl ether sulfate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles in aqueous solutions. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is particularly useful in biological applications where cell lysis is required .
Comparación Con Compuestos Similares
Similar Compounds
Sodium lauryl sulfate: Another widely used surfactant with similar properties but can be more irritating to the skin.
Sodium laureth sulfate: Similar in structure but contains ethoxylated units, making it less irritating and more soluble in water.
Polyethylene glycol ethers: These compounds have varying chain lengths and are used in similar applications but differ in their hydrophilic-lipophilic balance
Uniqueness
Triethylene glycol lauryl ether sulfate stands out due to its balanced hydrophilic-lipophilic properties, making it highly effective in both aqueous and oily environments. Its relatively mild nature compared to other surfactants makes it suitable for use in personal care products where skin irritation is a concern .
Propiedades
Número CAS |
14960-11-3 |
|---|---|
Fórmula molecular |
C18H38O7S |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate |
InChI |
InChI=1S/C18H38O7S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H,19,20,21) |
Clave InChI |
SBSKZXOUCHIBBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)




![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)

![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)

